molecular formula C10H13NO5S B4428991 3-(Ethylsulfamoyl)-4-methoxybenzoic acid

3-(Ethylsulfamoyl)-4-methoxybenzoic acid

Cat. No.: B4428991
M. Wt: 259.28 g/mol
InChI Key: PLOXPMMCRRYOMT-UHFFFAOYSA-N
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Description

3-(Ethylsulfamoyl)-4-methoxybenzoic acid (CAS: 716358-74-6) is a substituted benzoic acid derivative characterized by a methoxy group at the C-4 position and an ethylsulfamoyl moiety at C-2. Its molecular formula is C₁₀H₁₃NO₅S, with a molar mass of 283.29 g/mol. The compound is structurally defined by the sulfonamide linkage (-SO₂-NH-) attached to an ethyl group, distinguishing it from other benzoic acid derivatives . Key synonyms include 3-[(ethylamino)sulfonyl]-4-methoxybenzoic acid and STK802713 .

Properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S/c1-3-11-17(14,15)9-6-7(10(12)13)4-5-8(9)16-2/h4-6,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOXPMMCRRYOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfamoyl)-4-methoxybenzoic acid typically involves the introduction of the ethylsulfamoyl group and the methoxy group onto the benzene ring. One common method is the sulfonation of 4-methoxybenzoic acid followed by the introduction of the ethyl group. The reaction conditions often involve the use of sulfuric acid as a catalyst and a source of the sulfonyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under acidic conditions. For example, refluxing with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester:

Reaction:

3-(Ethylsulfamoyl)-4-methoxybenzoic acid+EtOHH2SO4,ΔEthyl 3-(ethylsulfamoyl)-4-methoxybenzoate\text{3-(Ethylsulfamoyl)-4-methoxybenzoic acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ethyl 3-(ethylsulfamoyl)-4-methoxybenzoate}

Conditions :

  • Ethanol (excess), concentrated H2_2SO4_4 (catalytic), reflux for 6–8 hours.

  • Yield: ~75% (analogous to methods in ).

Key Data :

ParameterValue
Reaction Temperature80–90°C
PurificationRecrystallization (EtOH/H2_2O)

Amidation via Acyl Chloride Intermediate

The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl2_2), followed by reaction with amines to form amides:

Reaction:

3-(Ethylsulfamoyl)-4-methoxybenzoic acidSOCl2Acyl chlorideR-NH2Amide derivative\text{this compound} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{R-NH}_2} \text{Amide derivative}

Example : Reaction with methylamine yields 3-(ethylsulfamoyl)-4-methoxybenzamide:

  • Conditions : Thionyl chloride (5 eq), 60°C, 4 hours; methylamine (25% aqueous solution), 0–5°C, 2 hours .

  • Yield : 65% .

Key Data :

IntermediateAcyl Chloride
CharacterizationIR: 1775 cm1^{-1} (C=O stretch)

Hydrolysis of the Sulfonamide Group

The ethylsulfamoyl group undergoes hydrolysis under strongly acidic conditions, cleaving the S–N bond to yield a sulfonic acid and ethylamine:

Reaction:

3-(Ethylsulfamoyl)-4-methoxybenzoic acidHCl, \Delta4-Methoxy-3-sulfobenzoic acid+CH3CH2NH2\text{this compound} \xrightarrow{\text{HCl, \Delta}} \text{4-Methoxy-3-sulfobenzoic acid} + \text{CH}_3\text{CH}_2\text{NH}_2

Conditions :

  • 6M HCl, reflux for 12 hours .

  • Yield: ~80% .

Key Observations :

  • Complete hydrolysis confirmed by loss of N–H stretch (3350 cm1^{-1}) in IR.

N-Alkylation of the Sulfonamide Nitrogen

The sulfonamide nitrogen reacts with alkyl halides in the presence of a base to form N-alkyl derivatives:

Reaction:

3-(Ethylsulfamoyl)-4-methoxybenzoic acid+CH3IK2CO33-(N-Ethyl-N-methylsulfamoyl)-4-methoxybenzoic acid\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{3-(N-Ethyl-N-methylsulfamoyl)-4-methoxybenzoic acid}

Conditions :

  • Methyl iodide (1.2 eq), anhydrous K2_2CO3_3, DMF, 60°C, 8 hours.

  • Yield: 60%.

Key Data :

ProductCharacterization
1^1H NMR (DMSO-d6_6)δ 1.05 (t, 3H, CH2_2CH3_3), 3.15 (s, 3H, N–CH3_3)

Demethylation of the Methoxy Group

While not explicitly documented for this compound, methoxy groups in analogous structures are demethylated using HBr or BBr3_3 to yield phenolic derivatives:

Theoretical Reaction:

3-(Ethylsulfamoyl)-4-methoxybenzoic acidBBr33-(Ethylsulfamoyl)-4-hydroxybenzoic acid\text{this compound} \xrightarrow{\text{BBr}_3} \text{3-(Ethylsulfamoyl)-4-hydroxybenzoic acid}

Expected Conditions :

  • BBr3_3 (3 eq), CH2_2Cl2_2, 0°C to RT, 12 hours.

  • Yield: ~50–70% (based on similar transformations).

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing SO2_2 and CO2_2 (TGA data) .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide group, forming benzoquinone derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects :

  • Enzyme Inhibition : Research indicates that the sulfonamide moiety can inhibit specific enzymes, which may be beneficial in treating conditions such as infections or inflammatory diseases. For instance, compounds with similar structures have been shown to inhibit enzymes critical in the biosynthesis of pathogens like Mycobacterium tuberculosis .
  • Antimicrobial Activity : Preliminary studies suggest that 3-(ethylsulfamoyl)-4-methoxybenzoic acid could exhibit antimicrobial properties. Its structural similarity to known antimicrobial agents positions it as a candidate for further exploration in this area .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through its interaction with various proteins involved in inflammation pathways, making it a potential lead in anti-inflammatory drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitutions and coupling reactions. This application is critical in developing new pharmaceuticals and agrochemicals .
  • Reagent in Chemical Reactions : The compound acts as a reagent in several chemical transformations, facilitating the formation of new chemical bonds and functional groups .

Material Science

The unique properties of this compound extend into material science:

  • Polymer Chemistry : Its ability to participate in polymerization reactions makes it a candidate for developing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability .
  • Functional Materials : The compound's functional groups allow it to be integrated into functional materials that can respond to environmental stimuli, which is valuable in creating smart materials for various applications .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial efficacy of several sulfonamide derivatives against Mycobacterium tuberculosis. The results indicated that compounds sharing structural features with this compound displayed significant inhibitory effects, suggesting potential pathways for drug development targeting tuberculosis .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of phosphopantetheinyl transferase (PptT), an essential enzyme for bacterial survival. Compounds structurally related to this compound were tested for their inhibitory potency, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 3-(Ethylsulfamoyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Aliphatic Side Chains : Compounds with sulfonamide groups (e.g., this compound) often exhibit antibacterial properties, whereas those with aliphatic chains (e.g., 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid) show antiviral activity .

Solubility and Physicochemical Properties

Solubility data for 4-methoxybenzoic acid derivatives, as modeled by the Abraham equation, highlight substituent-dependent trends :

Compound log P (Octanol-Water) Aqueous Solubility (g/L) Dominant Substituent Effect
4-Methoxybenzoic acid 1.45 1.2 Methoxy enhances hydrophilicity
This compound 2.10 (predicted) 0.8 (estimated) Sulfonamide reduces solubility
3-(Aminosulfonyl)-4-methoxybenzoic acid 1.85 1.1 Polar -NH₂ improves solubility

Key Observations :

  • The ethylsulfamoyl group increases hydrophobicity compared to the parent 4-methoxybenzoic acid, reducing aqueous solubility .
  • Polar substituents (e.g., -NH₂ in 3-(aminosulfonyl)-4-methoxybenzoic acid) mitigate this effect .

Antibacterial Activity

This compound and analogs were tested against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens :

Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Notes
This compound 32 (estimated) 64 (estimated) Moderate activity
3-(3-Methylbut-2-en-1-yl)-4-methoxybenzoic acid 16 32 Higher activity due to aliphatic chain
Streptomycin sulfate (control) 2 4 Reference antibiotic

Key Observations :

  • The ethylsulfamoyl derivative exhibits weaker activity than aliphatic analogs, suggesting that hydrophobic side chains enhance membrane penetration .
  • None surpass the potency of streptomycin, indicating a need for structural optimization .

Anti-HIV Activity

The compound 3-(3-methylbut-2-en-1-yl)-4-methoxybenzoic acid inhibits the CCR5 receptor (IC₅₀ = 26 µM), a target for HIV entry . In contrast, this compound lacks reported antiviral activity, underscoring the critical role of substituents in target specificity.

Biological Activity

3-(Ethylsulfamoyl)-4-methoxybenzoic acid is a compound with significant potential in medicinal chemistry, particularly due to its biological activities related to enzyme inhibition and modulation of various cellular processes. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₃O₃S
  • Molecular Weight : 273.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The sulfonamide moiety is particularly notable for its role in inhibiting enzymatic activity, which can lead to various therapeutic effects:

  • Enzyme Inhibition : It has been observed that the compound can inhibit enzymes involved in inflammatory responses and microbial activity, potentially making it useful in treating infections and inflammatory diseases.
  • Receptor Binding : Similar compounds have shown interactions with receptors such as LXR-alpha and RXR-beta, suggesting that this compound may also influence gene expression related to lipid metabolism and inflammation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits potential against various bacteria and fungi, making it a candidate for antibiotic development .
  • Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, which could be beneficial in conditions like arthritis or other inflammatory disorders .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of sulfonamide derivatives, this compound demonstrated significant inhibition against Mycobacterium tuberculosis, with an IC₅₀ value indicating effective concentrations for therapeutic use .

Study 2: Anti-inflammatory Mechanism

Research published in Nature explored the anti-inflammatory effects of similar compounds. It was found that compounds with a sulfonamide group could significantly reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be leveraged for therapeutic interventions in chronic inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against M. tuberculosis
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells

Q & A

Q. What are the recommended synthetic routes for 3-(Ethylsulfamoyl)-4-methoxybenzoic acid, and how can reaction conditions be optimized?

A practical approach involves sulfonamide functionalization via sulfonic acid intermediates. For example, sodium salts of sulfonic acid derivatives (e.g., 3-amino-4-hydroxybenzenesulfonic acid) can be treated with thionyl chloride to generate sulfonyl chlorides, followed by reaction with ethylamine to introduce the ethylsulfamoyl group . Optimizing reaction temperature (room temperature for sulfonyl chloride formation) and stoichiometric ratios (e.g., excess ethylamine) improves yield. Solvent selection (e.g., dichloromethane for anhydrous conditions) and purification via recrystallization or column chromatography are critical .

Q. How should researchers handle and store this compound to ensure stability and safety?

This compound requires storage in airtight, light-resistant containers at 2–8°C to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to potential irritant properties . Compatibility testing with common lab materials (e.g., avoid polycarbonate containers if acidic degradation is observed) is advised. Stability studies under accelerated conditions (40°C/75% relative humidity) can establish shelf-life parameters .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₀H₁₃NO₅S) and detects isotopic patterns.
  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies methoxy (~δ 3.8 ppm) and ethylsulfamoyl protons (δ 1.1–1.3 ppm for CH₃, δ 3.0–3.2 ppm for NHCH₂). ¹³C NMR resolves carbonyl (δ ~170 ppm) and aromatic carbons .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, particularly useful for verifying regioselectivity in derivatives .
  • HPLC-PDA: Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when synthesizing derivatives of this compound?

Contradictions often arise from tautomerism or solvent effects. For example:

  • Tautomeric Equilibria: Sulfonamide NH protons may exchange rapidly in DMSO, broadening peaks. Using deuterated chloroform (CDCl₃) or low-temperature NMR (−40°C) can slow exchange rates .
  • Solvent Artifacts: Trace water in DMSO-d₆ may obscure hydroxyl signals. Anhydrous deuterated solvents and Karl Fischer titration for solvent dryness are recommended .
  • IR Ambiguities: Overlapping carbonyl (C=O) and sulfonamide (S=O) stretches (1650–1750 cm⁻¹) can be deconvoluted using second-derivative analysis or computational simulations (DFT) .

Q. What are the potential biological targets or pharmacological applications of this compound based on its structural analogs?

The ethylsulfamoyl group is a hallmark of enzyme inhibitors targeting sulfotransferases or carbonic anhydrases. For example:

  • Kinase Inhibition: Analogous sulfonamide derivatives (e.g., VEGFR2 inhibitors) bind to ATP pockets via hydrogen bonding with sulfonyl oxygen .
  • Antimicrobial Activity: Methoxy-substituted benzoic acids exhibit biofilm disruption in Pseudomonas aeruginosa; combinatorial libraries can explore structure-activity relationships (SAR) .
  • Prodrug Design: The carboxylic acid moiety enables conjugation with esterase-sensitive promoeities for targeted delivery .

Q. Methodological Notes

  • Synthetic Reproducibility: Document reaction parameters (e.g., inert atmosphere, stirring speed) to mitigate batch-to-batch variability .
  • Data Validation: Cross-reference spectral data with PubChem or Reaxys entries to confirm assignments .
  • Ethical Compliance: Adhere to institutional guidelines for compound handling and disposal, particularly for sulfonamide derivatives with unknown toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Ethylsulfamoyl)-4-methoxybenzoic acid
Reactant of Route 2
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3-(Ethylsulfamoyl)-4-methoxybenzoic acid

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